molecular formula C23H26N4O3 B6485456 N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide CAS No. 941923-80-4

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B6485456
CAS No.: 941923-80-4
M. Wt: 406.5 g/mol
InChI Key: NMDCARIENXJTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-29-20-10-9-16(12-21(20)30-2)13-25-23(28)17-6-5-11-27(15-17)22-14-24-18-7-3-4-8-19(18)26-22/h3-4,7-10,12,14,17H,5-6,11,13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDCARIENXJTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Quinoxaline Moiety: This step often involves a condensation reaction between a suitable diamine and a diketone.

    Attachment of the Dimethoxyphenyl Group: This step can be performed using a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced to the piperidine ring.

    Formation of the Carboxamide Group: This final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various piperidine derivatives.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine and quinoxaline derivatives.

    Similar compounds: include N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxylate and N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxylamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C23H26N4O3
  • Molecular Weight : 406.5 g/mol
  • CAS Number : 941898-90-4

The compound features a piperidine ring, a quinoxaline moiety, and a dimethoxyphenyl group, which contribute to its biological activity.

This compound exhibits significant interactions with various enzymes and proteins, influencing their functions. The quinoxaline structure is particularly noted for its antimicrobial and antiviral properties .

Cellular Effects

This compound affects cell signaling pathways and gene expression, potentially inhibiting the proliferation of cancer cells. Studies indicate that it may interfere with specific pathways that regulate cell growth and division.

The compound's mechanism involves binding to specific biomolecules, altering their activity. For instance, it can inhibit microbial enzymes, which prevents microbial growth. Additionally, it has been shown to modulate cellular metabolism and gene expression .

In Vitro Studies

Recent studies have evaluated the antimicrobial activity of derivatives related to this compound:

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Biofilm Inhibition (%)
7b0.22 - 0.25-Significant reduction compared to Ciprofloxacin
10---

Compound 7b was highlighted as the most active derivative against various pathogens, exhibiting significant antibiofilm potential .

Toxicity and Safety Profile

The hemolytic activity of these derivatives was assessed to ensure safety:

  • % Lysis Range : 3.23% - 15.22%
  • Non-cytotoxicity : IC50 values > 60 μM

These results indicate low toxicity levels compared to standard controls .

Case Studies

A notable case study involved the evaluation of this compound in animal models:

Dosage Effects in Animal Models

The compound demonstrated varying effects based on dosage:

  • Lower Doses : Therapeutic effects observed with minimal toxicity.
  • Higher Doses : Increased potential for adverse effects.

This variability underscores the importance of dosage in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.